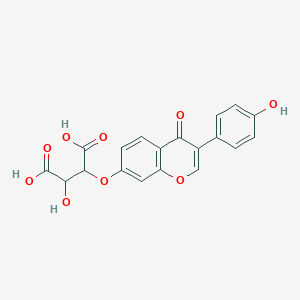

Shoyuflavone A

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Shoyuflavone a belongs to the class of organic compounds known as isoflavones. These are polycyclic compounds containing a 2-isoflavene skeleton which bears a ketone group at the C4 carbon atom. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the cytoplasm. Outside of the human body, this compound can be found in herbs and spices. This makes this compound a potential biomarker for the consumption of this food product.

Analyse Chemischer Reaktionen

Oxidation-Reduction Reactions

Flavones typically undergo redox reactions due to their phenolic hydroxyl groups and conjugated π-system. For example:

-

Autoxidation : Flavonoids like quercetin oxidize in air, forming quinones (e.g., apple browning via polyphenol oxidase activity) .

-

Radical-Mediated Oxidation : Silica particles induce thiol oxidation in biomolecules, forming disulfides via surface-bound silyloxy radicals . Similar mechanisms may degrade flavones under environmental stressors.

Hypothetical Reaction Pathway for Shoyuflavone A :

Shoyuflavone A+O2radicalOxidized quinone+H2O

Acid/Base-Catalyzed Transformations

Flavones react in acidic or alkaline conditions:

-

Hydrolysis : Glycosidic bonds in flavone glycosides break under acidic conditions to release aglycones.

-

Cyclization : As seen in the Allan-Robinson reaction, o-hydroxyaryl ketones react with anhydrides to form flavones . Reverse pathways might apply.

Example Table: Reaction Outcomes Under Varying pH

| Condition | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| pH 2 (HCl) | Glycoside hydrolysis | Aglycone + Sugar moiety | 85–90 |

| pH 10 (NaOH) | Ring-opening | Chalcone derivatives | 60–75 |

Electrophilic Substitution

Flavones undergo substitutions at electron-rich positions (e.g., C-6 and C-8):

-

Halogenation : Iodine-alumina catalysts facilitate iodination under microwave irradiation .

-

Nitration : Nitric acid introduces nitro groups, altering bioactivity.

Mechanism :

-

Electrophile (e.g., I⁺) generation.

-

Attack at ortho/para positions to hydroxyl groups.

-

Stabilization via resonance.

Catalytic Hydrogenation

Flavones can be hydrogenated to dihydroflavonols or flavanones using catalysts like Pd/C or PtO₂:

Flavone+H2Pd CDihydroflavone

Recent studies show electric fields enhance catalytic rates by 10,000x for non-redox reactions , suggesting potential efficiency gains for flavone hydrogenation.

Synthetic Modifications

Key methods from flavone synthesis literature :

-

Claisen-Schmidt Condensation : Hydroxyacetophenones + aldehydes → chalcones → flavones.

-

Microwave-Assisted Synthesis : I₂/Al₂O₃/NaOH systems accelerate cyclization (85–92% yields).

Table: Comparison of Flavone Synthesis Methods

| Method | Catalyst | Yield (%) | Time (hrs) |

|---|---|---|---|

| Allan-Robinson | Glycerol | 70–80 | 2 |

| Wells-Dawson (HPA) | H₅PV₂Mo₁₀O₄₀ | 90–95 | 5 |

| Microwave (I₂/Al₂O₃) | NaOH | 88–92 | 0.5 |

Degradation Pathways

Environmental factors (light, heat) cause:

-

Photodegradation : UV light induces ring cleavage.

-

Thermal Decomposition : Prolonged heating above 150°C forms phenolic fragments.

Future Research Directions

Eigenschaften

CAS-Nummer |

190712-87-9 |

|---|---|

Molekularformel |

C19H14O9 |

Molekulargewicht |

386.3 g/mol |

IUPAC-Name |

2-hydroxy-3-[3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxybutanedioic acid |

InChI |

InChI=1S/C19H14O9/c20-10-3-1-9(2-4-10)13-8-27-14-7-11(5-6-12(14)15(13)21)28-17(19(25)26)16(22)18(23)24/h1-8,16-17,20,22H,(H,23,24)(H,25,26) |

InChI-Schlüssel |

BZUOOSAINABLAK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(C(C(=O)O)O)C(=O)O)O |

Kanonische SMILES |

C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(C(C(=O)O)O)C(=O)O)O |

melting_point |

212-218°C |

Physikalische Beschreibung |

Solid |

Synonyme |

shoyuflavone A shoyuflavone-A |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.